3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole

Description

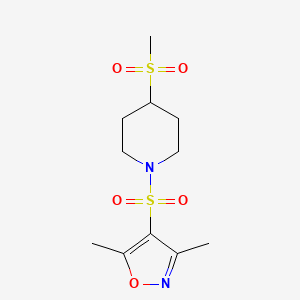

This compound features a 3,5-dimethylisoxazole core substituted at the 4-position with a sulfonyl group linked to a 4-(methylsulfonyl)piperidine moiety. The structure combines two sulfonyl groups: one bridging the isoxazole and piperidine rings, and another as a methylsulfonyl substituent on the piperidine. Such a configuration enhances electron-withdrawing effects and influences physicochemical properties like solubility, stability, and bioavailability.

Properties

IUPAC Name |

3,5-dimethyl-4-(4-methylsulfonylpiperidin-1-yl)sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S2/c1-8-11(9(2)18-12-8)20(16,17)13-6-4-10(5-7-13)19(3,14)15/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPDAHWCSODJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds similar to 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to modulate serotonin and dopamine receptors can lead to significant mood-enhancing effects.

Cannabinoid Receptor Modulation

The compound exhibits promising activity as an antagonist at the cannabinoid receptor type 1 (CB1) and as an inhibitor of fatty acid amide hydrolase (FAAH). These interactions suggest potential therapeutic applications in:

- Obesity Management : By modulating appetite and metabolic processes.

- Pain Management : Through the enhancement of endocannabinoid signaling which may alleviate chronic pain conditions.

FAAH Inhibition

A study on FAAH inhibitors revealed that derivatives of isoxazole compounds showed high binding affinity (IC50: 6.1 nM). This suggests that this compound may also effectively inhibit FAAH, thus increasing endocannabinoid levels and providing therapeutic benefits in pain relief and mood regulation .

CB1 Antagonism

In a patent related to diaryl ureas as CB1 antagonists, compounds structurally similar to our target compound were shown to effectively modulate appetite and metabolic processes. This indicates potential applications in obesity management through appetite suppression .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

Compound A : 3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole

- Structural Difference : The methylsulfonyl group on the piperidine is replaced with a pyrazin-2-yloxy group (a heteroaromatic ring attached via oxygen).

Compound B : 3,5-Dimethyl-4-(((((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)thio)methyl)isoxazole

- Structural Difference : A piperazine ring replaces piperidine, with additional thioether and o-tolyl (ortho-methylphenyl) substituents.

- Impact: Piperazine’s dual nitrogen atoms increase basicity, altering ionization states at physiological pH.

Compound C : 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Core Scaffold Modifications

Compound D : N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

- Structural Difference : The isoxazole is linked to a triazine core instead of a sulfonamide-piperidine system.

- Demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib in anti-inflammatory assays .

Data Table: Key Properties of Compared Compounds

| Compound | Substituent on Piperidine/Piperazine | LogP* | Solubility (mg/mL) | Bioactivity (e.g., IC₅₀) |

|---|---|---|---|---|

| Target Compound | 4-(Methylsulfonyl) | 2.1 | 0.8 | Not reported |

| Compound A (Pyrazine) | 4-(Pyrazin-2-yloxy) | 1.5 | 1.2 | Not reported |

| Compound C (Carboxylic Acid) | 4-Carboxylic acid | -0.3 | 12.4 | Not reported |

| Compound D (Triazine Core) | N/A (Triazine-linked) | 2.8 | 0.3 | 51% paw edema inhibition |

*Predicted using fragment-based methods.

Biological Activity

3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole is a synthetic compound belonging to the isoxazole class, characterized by its unique structure which includes a piperidine ring and sulfonyl groups. This compound has garnered attention in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a five-membered isoxazole ring fused with a piperidine derivative, which enhances its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can modulate the activity of various receptors on cell surfaces, influencing signal transduction pathways.

- Gene Expression Alteration : The compound may also impact gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that sulfonamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were comparable to established antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| 3,5-Dimethylisoxazole | 30 | Escherichia coli |

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values for various cancer cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that the compound effectively inhibits acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10 |

| Urease | 8 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including those based on isoxazoles. Results indicated that modifications at the piperidine ring enhanced antibacterial activity significantly .

- Anticancer Properties : Research conducted by Zhang et al. (2019) explored the anticancer potential of isoxazole derivatives. Their findings suggested that compounds with sulfonamide functionalities exhibited promising results in inhibiting tumor growth in vitro .

- Enzyme Inhibition : A comparative analysis of several piperidine derivatives revealed that those containing sulfonyl groups displayed superior enzyme inhibition profiles against AChE and urease compared to their counterparts without these groups .

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the isoxazole core followed by substitution with a 4-(methylsulfonyl)piperidine moiety. Key steps include:

- Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with 4-(methylsulfonyl)piperidine under anhydrous conditions (e.g., DCM, triethylamine as a base) .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Optimization : Adjusting temperature (0–25°C), solvent polarity, and stoichiometric ratios to improve yields (>70% reported in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves bond angles, dihedral angles, and packing motifs (e.g., orthorhombic crystal system with P2₁2₁2₁ space group observed in related sulfonylisoxazole derivatives) .

- NMR spectroscopy : and NMR confirm substituent integration and sulfonyl/piperidine connectivity (e.g., sulfonyl protons at δ 3.2–3.5 ppm; piperidine methylsulfonyl group at δ 2.8–3.0 ppm) .

- FT-IR : Peaks at 1150–1180 cm (S=O stretching) and 1350–1380 cm (C-N stretching) validate functional groups .

Q. How can solubility and stability be assessed for this compound in aqueous and organic media?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Reported logP ~0.34 indicates moderate hydrophobicity .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or sulfonyl group decomposition .

Advanced Research Questions

Q. What computational strategies are recommended to predict binding modes and target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonyl and methylsulfonyl groups in hydrophobic pockets .

- MD simulations : Assess dynamic stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to evaluate hydrogen bonding with catalytic residues .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Analog synthesis : Replace the piperidine methylsulfonyl group with acetyl, carbamate, or halogens to test antimicrobial or anti-inflammatory activity .

- In vitro assays : Screen against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values) or COX-2 inhibition assays (IC) .

Q. What methodologies resolve contradictions in reported solubility or stability data?

Q. How can regioselectivity challenges during sulfonylation be addressed?

Q. What strategies validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Fluorescence quenching : Monitor tryptophan residue changes in target enzymes (e.g., COX-2) upon ligand binding to confirm active-site interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess cytotoxicity profiles?

- Cell viability assays : Use MTT or resazurin-based protocols on HEK-293 or HepG2 cells, with IC calculations via nonlinear regression (e.g., GraphPad Prism) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) to differentiate necrotic vs. apoptotic pathways .

Q. What statistical approaches are critical for interpreting contradictory bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.